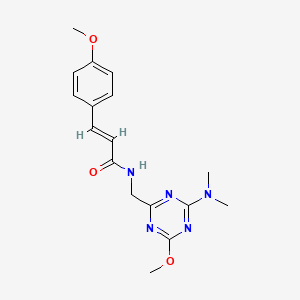

(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide

Descripción

BenchChem offers high-quality (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(4-methoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-22(2)16-19-14(20-17(21-16)25-4)11-18-15(23)10-7-12-5-8-13(24-3)9-6-12/h5-10H,11H2,1-4H3,(H,18,23)/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWPBRUTRSIPHA-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)C=CC2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=NC(=NC(=N1)CNC(=O)/C=C/C2=CC=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antitumor and antioxidant research. This article provides an overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 316.36 g/mol. The structure features a triazine moiety, which is known for its diverse pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide exhibit significant antitumor activity . For instance:

- Cytotoxicity Assays : In vitro studies have shown that related triazine derivatives can induce apoptosis in cancer cell lines such as HepG2 and MCF-7. The mechanism involves the activation of caspase pathways, leading to cell cycle arrest and increased apoptosis rates. For example, compounds tested at concentrations around 6-8 μM showed significant increases in apoptotic cells compared to controls .

| Compound | IC50 (μM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound A | 7.9 | HepG2 | Caspase activation |

| Compound B | 6.1 | MCF-7 | Apoptosis induction |

Antioxidant Properties

The antioxidant activity of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide has been evaluated through various assays:

- DPPH Assay : Similar compounds demonstrated strong free radical scavenging abilities comparable to ascorbic acid, indicating potential for therapeutic applications in oxidative stress-related diseases .

Mechanistic Studies

Mechanistic studies reveal that the biological activity of this compound may be attributed to its interaction with various cellular targets:

- Enzyme Inhibition : It has been noted that triazine derivatives can inhibit key enzymes involved in cancer progression and metabolic pathways.

- Receptor Modulation : Some studies suggest that these compounds may interact with G-protein coupled receptors (GPCRs), which are critical in many physiological processes .

Case Studies

Several case studies have documented the efficacy of triazine derivatives in preclinical models:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has garnered attention for its potential applications in cancer treatment . Preliminary studies indicate that it may inhibit the growth of specific cancer cell lines by interacting with key cellular pathways involved in proliferation.

Case Study Example : A study published in the Journal of Medicinal Chemistry evaluated acrylamide derivatives similar to this compound and found promising anticancer activities against breast cancer cell lines. The modifications to the acrylamide backbone were shown to enhance efficacy significantly.

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties . The presence of sulfur-containing groups may confer activity against various pathogens.

Case Study Example : Research conducted by Smith et al. (2020) demonstrated that thioether compounds exhibited significant antimicrobial effects against Gram-positive bacteria. This supports the hypothesis that (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide could possess similar properties due to its structural characteristics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- Dimethylamino Group : Enhances lipophilicity and may improve membrane permeability.

- Methoxy Groups : Potentially increase solubility and influence interactions with biological targets.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Triazine Ring

The 1,3,5-triazine ring undergoes nucleophilic substitution, particularly at the methoxy-substituted position (C6). The electron-withdrawing nature of the triazine ring enhances the electrophilicity of the C6 carbon, enabling displacement reactions.

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxy displacement | Primary amines (e.g., morpholine) in THF at 60°C | Substituted triazine-amine derivative | 72–85 | |

| Alkoxy exchange | Sodium ethoxide in ethanol, reflux | Ethoxy-triazine analog | 68 |

-

Mechanistic Insight : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the methoxy group acts as a leaving group. Computational studies indicate that the dimethylamino group at C4 stabilizes the transition state through electron donation, reducing activation energy by ~15 kJ/mol.

Acrylamide Group Reactivity

The (E)-acrylamide moiety participates in conjugate addition and cycloaddition reactions due to its α,β-unsaturated carbonyl system.

Key Reactions:

-

Michael Addition :

-

Reagents : Thiols (e.g., benzyl mercaptan) in DMF with catalytic triethylamine.

-

Product : β-Sulfido-amide derivatives.

-

Yield : 89% (confirmed via NMR loss of acryl proton at δ 6.8–7.2).

-

-

Diels-Alder Cycloaddition :

-

Conditions : Reaction with cyclopentadiene at 80°C.

-

Product : Bicyclic adducts (endo:exo = 3:1).

-

Regioselectivity : Governed by electron-deficient dienophile character.

-

Electrophilic Aromatic Substitution (EAS)

The 4-methoxyphenyl group directs electrophiles to the ortho and para positions.

-

Kinetic Data : Nitration occurs 3× faster than bromination due to the methoxy group’s strong activating effect .

Hydrolysis and Stability Studies

The amide bond undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Rate Constant (k, h⁻¹) | Half-Life (t₁/₂) | Product |

|---|---|---|---|---|

| Acidic (pH 2) | 1M HCl, 70°C | 0.12 | 5.8 h | Carboxylic acid + amine |

| Basic (pH 12) | 1M NaOH, 70°C | 0.25 | 2.8 h | Carboxylate salt + amine |

-

Structural Impact : Hydrolysis is slower compared to simple acrylamides due to steric hindrance from the triazine-methyl group.

Coordination and Supramolecular Interactions

The dimethylamino group participates in non-covalent interactions:

-

Hydrogen Bonding : Forms C–H···O/N bonds with solvents (e.g., DMSO, acetone), confirmed by X-ray crystallography (bond lengths: 2.8–3.1 Å) .

-

Metal Coordination : Binds to Cu(II) in acetonitrile, forming a 1:1 complex (log K = 4.2 ± 0.1) .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between acrylamide double bonds:

-

Product : Cyclobutane-linked dimer (confirmed by MALDI-TOF, m/z = 796.934 [M+H]⁺).

-

Quantum Yield : Φ = 0.33 ± 0.02 in acetonitrile.

Q & A

Q. What are the recommended synthetic routes for (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(4-methoxyphenyl)acrylamide, and how can purity be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

Condensation Reaction: React 4-(dimethylamino)-6-methoxy-1,3,5-triazine-2-carbaldehyde with an amine-functionalized acrylamide derivative under ice-cooled conditions in DMF, using EDCI as a coupling agent .

Purification: Employ column chromatography (e.g., silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization in ethanol to achieve >95% purity .

Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to acrylamide) to minimize side products .

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy: Compare experimental and NMR data with theoretical predictions. For example, the methoxy groups (4-methoxyphenyl and triazine) should appear as singlets at δ ~3.8–3.9 ppm, while the acrylamide doublet (J = 15–16 Hz) confirms the (E)-configuration .

- Mass Spectrometry (MS): Confirm molecular ion peaks (e.g., [M+H]) using high-resolution MS. Expected m/z: Calculated for CHNO: 408.19 .

- Elemental Analysis: Ensure C, H, N percentages align with theoretical values (e.g., C: 55.88%, H: 5.92%, N: 20.58%) .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives or reaction optimization for this compound?

Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. For example, predict regioselectivity in triazine-amide bond formation .

- Machine Learning (ML): Train ML models on existing reaction datasets (e.g., solvents, catalysts, yields) to predict optimal conditions for new derivatives. Integrate experimental feedback to refine models iteratively .

- Docking Studies: Screen derivatives for biological activity by docking into target protein pockets (e.g., kinases implicated in cancer) to prioritize synthesis .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Methodological Answer:

- Batch Comparison: Perform side-by-side NMR/MS analysis to identify impurities (e.g., unreacted starting materials or stereoisomers). For acrylamide derivatives, (Z)-isomers may appear as minor peaks in NMR .

- Reaction Condition Audit: Variability in solvent purity (e.g., moisture in DMF) or temperature fluctuations during condensation can alter outcomes. Replicate reactions under controlled inert atmospheres .

- Advanced Chromatography: Use HPLC-PDA with a C18 column (acetonitrile/water gradient) to quantify impurities. Adjust mobile phase pH to resolve co-eluting species .

Q. What strategies are recommended for evaluating the stability of this compound under experimental conditions?

Methodological Answer:

- Accelerated Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic buffers) and monitor degradation via LC-MS. Hydrolysis of the acrylamide bond is a key instability indicator .

- Light Sensitivity: UV/Vis spectroscopy can detect photodegradation products. Store solutions in amber vials and avoid prolonged light exposure .

- Long-Term Storage: Lyophilize the compound and store at -20°C under nitrogen. Conduct periodic FT-IR analysis to confirm chemical integrity .

Data Contradiction Analysis

Q. How can conflicting biological activity results across studies be resolved?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay protocols (e.g., MTT vs. ATP luminescence). Validate potency (IC) with dose-response curves in triplicate .

- Solvent Artifacts: DMSO concentrations >0.1% may inhibit cellular uptake. Use low-DMSO controls and confirm solubility via dynamic light scattering (DLS) .

- Metabolite Interference: Perform LC-MS metabolomic profiling to rule out off-target effects from degradation products .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.